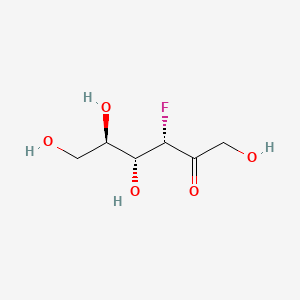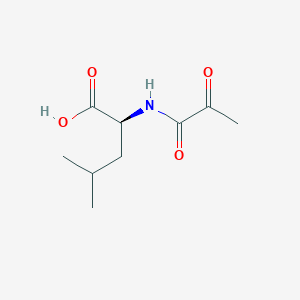
C.I.Fluorescent Brightener 151 (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Fluorescent Brightener 151 (9CI) is a chemical compound widely used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of color and brightness in various materials. This compound is commonly used in the textile, paper, and detergent industries to improve the whiteness and brightness of products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Fluorescent Brightener 151 (9CI) typically involves the condensation of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride. The reaction is carried out in an alkaline medium, usually at a temperature range of 0-5°C. The resulting intermediate is then reacted with aniline derivatives under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of C.I. Fluorescent Brightener 151 (9CI) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Fluorescent Brightener 151 (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
C.I. Fluorescent Brightener 151 (9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in fluorescence microscopy to stain and visualize biological samples.
Medicine: Investigated for potential use in diagnostic imaging and as a marker for certain medical conditions.
Industry: Widely used in the textile, paper, and detergent industries to enhance the brightness and whiteness of products.
Mécanisme D'action
The mechanism of action of C.I. Fluorescent Brightener 151 (9CI) involves the absorption of ultraviolet light and its subsequent re-emission as visible blue light. This process, known as fluorescence, occurs due to the presence of conjugated double bonds in the molecular structure, which allows for the efficient absorption and emission of light. The compound’s molecular targets include various substrates in textiles, paper, and detergents, where it binds and enhances their optical properties.
Comparaison Avec Des Composés Similaires
C.I. Fluorescent Brightener 151 (9CI) is unique in its high efficiency and stability compared to other fluorescent brighteners. Similar compounds include:
- C.I. Fluorescent Brightener 28
- C.I. Fluorescent Brightener ER-2
- C.I. Fluorescent Brightener 86
- C.I. Fluorescent Brightener 119
These compounds also function as fluorescent whitening agents but may differ in their specific applications, efficiency, and stability. C.I. Fluorescent Brightener 151 (9CI) is particularly favored for its superior performance in enhancing brightness and whiteness.
Propriétés
Numéro CAS |
12224-16-7 |
|---|---|
Poids moléculaire |
0 |
Synonymes |
C.I.Fluorescent Brightener 151 (9CI); Fluorescent Brighteners VBL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




